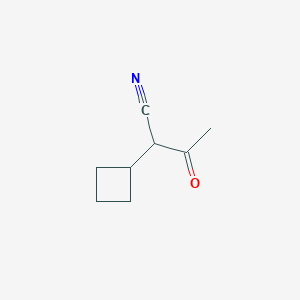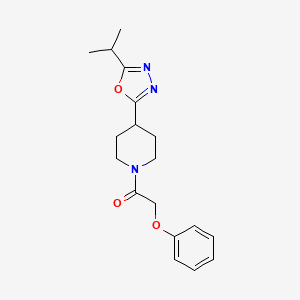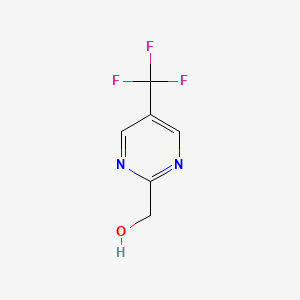
(5-(Trifluoromethyl)pyrimidin-2-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (5-(Trifluoromethyl)pyrimidin-2-yl)methanol is a pyrimidine derivative, which is a class of heterocyclic aromatic organic compounds. Pyrimidines are important in many biological processes and are substructures of many pharmaceuticals. The trifluoromethyl group attached to the pyrimidine ring can significantly alter the compound's electronic properties and its interaction with biological targets.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been reported in the literature. For instance, a novel synthesis method for a diamino pyrimidine derivative was described, which involved oxidation and subsequent reduction starting from trimethoprim, achieving an overall yield of 66% . The structures of intermediates and the final product were confirmed by various spectroscopic techniques, including LC-MS, 1H NMR, 13C NMR, and IR, supported by density functional calculations . Another synthesis approach for a trifluoromethyl pyrimidine derivative was achieved by reacting a mixture of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, an appropriate aldehyde, N-methylthiourea, and a catalytic amount of concentrated hydrochloric acid in ethanol under reflux conditions .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a six-membered ring containing two nitrogen atoms. The addition of substituents like the trifluoromethyl group can influence the molecular geometry and electronic distribution, which can be studied using spectroscopic methods and theoretical calculations .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For example, the photochemical reduction of a dimethyl pyrimidinol in methanol leads to an addition product, while in 2-propanol, a dihydrodimer is formed . Acid catalysis of the dihydrodimer can yield different cyclic compounds, and nitrous acid can react with the dihydrodimer to produce a dioxime . These reactions demonstrate the reactivity of pyrimidine derivatives under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives like (5-(Trifluoromethyl)pyrimidin-2-yl)methanol are influenced by their molecular structure. The presence of the trifluoromethyl group is likely to increase the compound's lipophilicity and could affect its boiling point, solubility, and stability. The antimicrobial activity of some trifluoromethyl pyrimidine derivatives has been evaluated, indicating that these compounds can have interesting biological properties .
Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Molecules
Pyrimidine derivatives, such as those derived from "(5-(Trifluoromethyl)pyrimidin-2-yl)methanol," are key precursors in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, for instance, is crucial for developing lead molecules in drug discovery. The application of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, in the synthesis of these scaffolds has been extensively studied. These catalysts facilitate one-pot multicomponent reactions, demonstrating the compound's versatility in synthetic chemistry (Parmar, Vala, & Patel, 2023).
Catalysis and Reaction Mechanisms
The role of methanol and its derivatives in catalytic processes, especially in hydrogen production and fuel cell technologies, is significant. Studies on methanol steam reforming, partial oxidation, and methanol decomposition highlight the development of copper-based and other metal catalysts. These catalysts exhibit high activity and selectivity towards CO2 over CO, indicating the compound's potential in enhancing catalytic performance and efficiency in energy-related applications (García et al., 2021).
Materials Science
In materials science, the use of methanol as a chemical marker for assessing the condition of solid insulation in power transformers showcases its application beyond traditional chemistry and pharmacology. Methanol's stability under different conditions and its relationship with cellulose degradation provide valuable insights for materials diagnostics and preservation (Jalbert et al., 2019).
Safety And Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Eigenschaften
IUPAC Name |
[5-(trifluoromethyl)pyrimidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)4-1-10-5(3-12)11-2-4/h1-2,12H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVULZHBDMNDXCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Trifluoromethyl)pyrimidin-2-YL)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

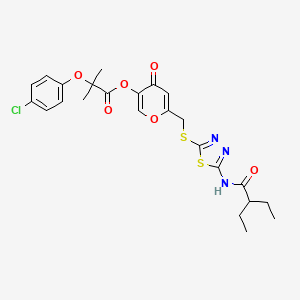
![2-[(E)-(3-phenoxyanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B3019704.png)
![5-[(4-Fluorobenzyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B3019705.png)
![3-(4-chlorobenzyl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3019706.png)
![1-(1-Benzothiophen-3-yl)-2-[(5-fluoropyrimidin-2-yl)amino]ethanol](/img/structure/B3019707.png)
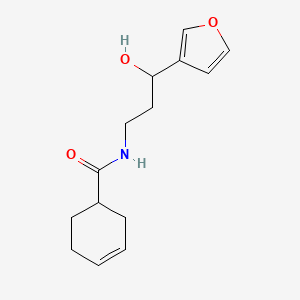
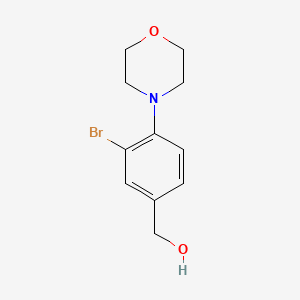
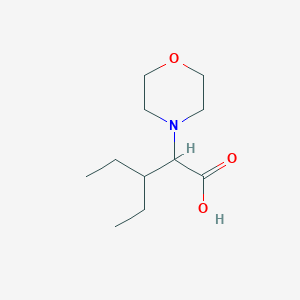
![3-[(3-Bromobenzyl)amino]-1-propanol hydrochloride](/img/structure/B3019715.png)
![N-(2,4-dimethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3019717.png)
![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylpropan-1-one](/img/structure/B3019718.png)
![Sodium 2-[6-(dimethylamino)pyridin-2-yl]acetate](/img/structure/B3019719.png)
